N-methyl-2-(3-methylphenoxy)butanamide
Description
N-Methyl-2-(3-methylphenoxy)butanamide is a substituted butanamide featuring a methylphenoxy group at the second carbon and an N-methyl substituent. For instance, N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide (CAS: 1020057-51-5) shares a similar phenoxybutanamide backbone but includes an amino-methylphenyl group, resulting in a molecular weight of 298.4 g/mol (C₁₈H₂₂N₂O₂) .
Properties
IUPAC Name |
N-methyl-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-11(12(14)13-3)15-10-7-5-6-9(2)8-10/h5-8,11H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJZILWUNAVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)OC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
N-(3-Methylphenyl)-2-Phenylbutanamide (CAS: 349088-59-1)
- Structure: Replaces the phenoxy group with a phenyl ring, simplifying the backbone to C₁₇H₁₉NO (MW: 253.34 g/mol).
N-(3-Amino-2-Methylphenyl)-4-(2,4-Dichlorophenoxy)Butanamide
- Structure: Incorporates a dichlorophenoxy group and an amino-methylphenyl substituent.
- Impact of Substituents : The chlorine atoms increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide (Compound 30)
- Structure: Features a fluorophenoxy-acetamide chain with a butyl group.
- Synthesis : Achieved via nucleophilic substitution (82% yield) using 1-(3-fluoro-4-hydroxyphenyl)butan-1-one and 2-bromo-N-n-butylacetamide.
- Physical Properties : Melting point (75°C) and Rf value (0.32) reflect moderate polarity .
Key Observations :
Pharmacological and Functional Relevance
- Amide vs. Sulfonamide Groups: Unlike sulfonamide-based compounds (e.g., those inhibiting ceramidases ), the amide group in N-methyl-2-(3-methylphenoxy)butanamide likely confers different binding affinities, particularly in enzyme inhibition or receptor modulation.
- Amphetamine Precursors: While 3-oxo-2-phenylbutanamide serves as an amphetamine precursor , the phenoxybutanamide structure may lack the reactive ketone necessary for similar bioactivity.
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